1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol
Overview
Description
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it might interact with its targets and induce changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including the biosynthesis of prostaglandins .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Biochemical Analysis
Cellular Effects
The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects observed with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects, making it essential to study its transport and distribution in detail .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
The synthesis of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chlorobenzothiazole: This compound lacks the ethan-1-ol group and has different chemical properties and applications.
1,3-Benzothiazol-2-yl derivatives: These compounds may have different substituents on the benzothiazole ring, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKHCAPOXMULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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